6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
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Overview
Description
6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a nitro group, an oxo group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner, inhibiting its activity . This interaction occurs at the active site of the enzyme, where the compound forms a complex with key amino acids such as Phe 77, Arg 256, His 263 . This prevents the enzyme from binding to its natural substrate, triglycerides, thus inhibiting the breakdown of dietary fats .
Biochemical Pathways
By inhibiting pancreatic lipase, this compound affects the lipid digestion pathway . This results in a decrease in the breakdown and absorption of dietary fats, which can have downstream effects on lipid metabolism and energy homeostasis .
Pharmacokinetics
The compound’s ability to inhibit pancreatic lipase suggests that it may be orally bioavailable and able to reach the gastrointestinal tract where pancreatic lipase is active .
Result of Action
The inhibition of pancreatic lipase by this compound leads to a decrease in the digestion and absorption of dietary fats . This can result in a reduction in caloric intake from fats, which may have implications for weight management and the treatment of obesity .
Action Environment
The action of this compound is likely influenced by factors such as the pH of the gastrointestinal tract, the presence of other dietary components, and individual variations in enzyme levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with a chromene derivative, which is then nitrated to introduce the nitro group.
Nitration: The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with oxolan-2-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and oxo positions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nitrating Agents: Concentrated nitric acid, sulfuric acid.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: Amino derivative of the chromene compound.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Hydrolysis: Chromene-3-carboxylic acid.
Scientific Research Applications
6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other biologically active molecules and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
6-nitro-2-oxo-N-(oxolan-2-yl)ethylchromene-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-14(16-8-11-2-1-5-22-11)12-7-9-6-10(17(20)21)3-4-13(9)23-15(12)19/h3-4,6-7,11H,1-2,5,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJNGVJEDUBHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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